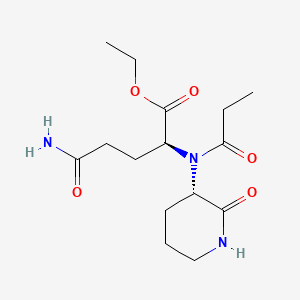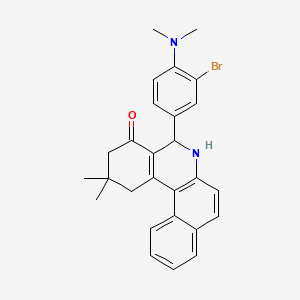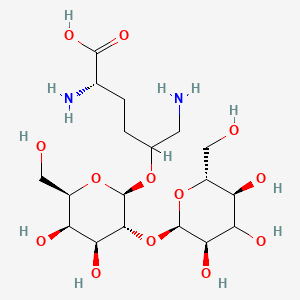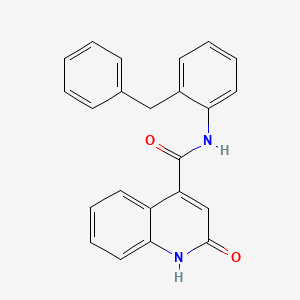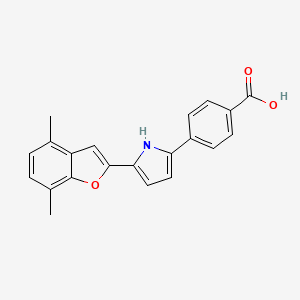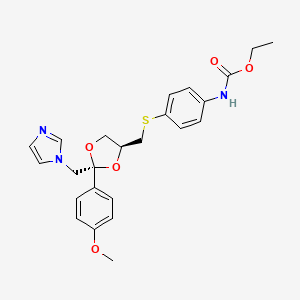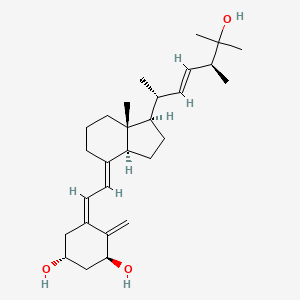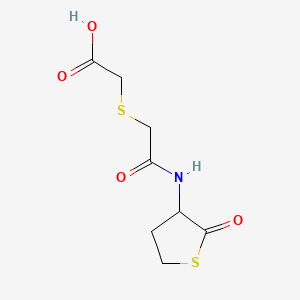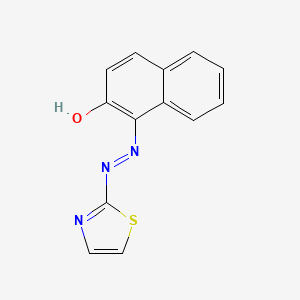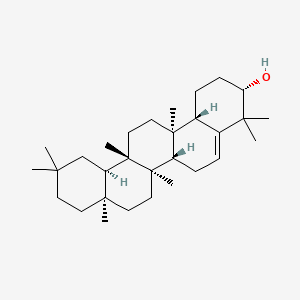
谷甾醇
描述
Glutinol is a pentacyclic triterpenoid compound that has been isolated from various plant species, including Scoparia dulcis. It is known for its diverse pharmacological properties, including anti-inflammatory, anti-diabetic, and anti-cancer activities .
科学研究应用
作用机制
Target of Action
Glutinol, a triterpenoid compound, has been found to interact with a wide range of proteins . A total of 32 target genes were discovered in a study . These target genes are linked to various biological processes, including carcinogenesis, diabetes, and inflammatory response .
Mode of Action
It is known that glutinol interacts with its targets, leading to changes in various biological processes . Molecular docking studies have been performed to understand the interaction of Glutinol with its targets .
Biochemical Pathways
Glutinol operates on a wide range of proteins and pathways . The affected pathways are linked to various biological processes, including carcinogenesis, diabetes, and inflammatory response
Pharmacokinetics
It is known that glutinol has good biological activity and drug utilization .
Result of Action
The molecular and cellular effects of Glutinol’s action are diverse due to its interaction with a wide range of proteins and pathways . It has been found to have significant anti-inflammatory potential . Moreover, Glutinol displayed significant anti-cancer effect against human ovarian cancer cells by altering the PI3AKT signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like Glutinol. Factors such as diet, lifestyle, and environmental pollution can impact the effectiveness of the compound . .
生化分析
Biochemical Properties
Glutinol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with target genes linked to carcinogenesis, diabetes, and inflammatory responses . These interactions are facilitated through binding to specific proteins and enzymes, influencing their activity and leading to various biochemical outcomes. For instance, Glutinol has demonstrated moderate insulin secretagogue activity, enhancing insulin secretion in pancreatic β-cells .
Cellular Effects
Glutinol exerts notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In pancreatic β-cells, Glutinol enhances insulin secretion, which is crucial for glucose homeostasis . Additionally, Glutinol has been observed to impact inflammatory pathways, reducing the expression of pro-inflammatory cytokines and thereby mitigating inflammatory responses .
Molecular Mechanism
At the molecular level, Glutinol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Glutinol has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, Glutinol influences gene expression by modulating transcription factors and signaling pathways, which can lead to changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
The effects of Glutinol over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Glutinol has demonstrated good stability in vitro, maintaining its biological activity over extended periods . Long-term studies have shown that Glutinol can sustain its anti-inflammatory and insulin secretagogue effects, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of Glutinol vary with different dosages. At lower doses, Glutinol has been observed to enhance insulin secretion and reduce inflammation without significant adverse effects . At higher doses, Glutinol may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Glutinol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to glucose metabolism, enhancing insulin secretion and improving glucose uptake in cells . Additionally, Glutinol impacts lipid metabolism, reducing lipid accumulation and promoting lipid catabolism .
Transport and Distribution
Within cells and tissues, Glutinol is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biological effects . Glutinol has been observed to accumulate in pancreatic tissues, enhancing its insulin secretagogue activity . Its distribution is also influenced by its lipophilic nature, allowing it to interact with lipid membranes and intracellular compartments .
Subcellular Localization
The subcellular localization of Glutinol plays a crucial role in its activity and function. Glutinol is directed to specific compartments or organelles through targeting signals and post-translational modifications . It has been observed to localize in the endoplasmic reticulum and mitochondria, where it influences protein folding and energy metabolism, respectively . These localizations are essential for its role in modulating cellular processes and maintaining cellular homeostasis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glutinol involves the cyclization of oxidosqualene to polycyclic alcohols or ketones. This process is catalyzed by oxidosqualene cyclase enzymes, which can carry out multiple carbocation rearrangements to generate triterpenoids with diverse carbon skeletons
Industrial Production Methods
Industrial production of glutinol is typically achieved through extraction from plant sources, such as Scoparia dulcis. The extraction process involves the use of solvents to isolate glutinol and other triterpenoids from the plant material .
化学反应分析
Types of Reactions
Glutinol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving glutinol include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications to the glutinol molecule.
Major Products Formed
The major products formed from the reactions of glutinol include various derivatives with enhanced biological activities. These derivatives are often used in further pharmacological studies to evaluate their potential therapeutic applications .
相似化合物的比较
Glutinol is structurally similar to other pentacyclic triterpenoids, such as friedelin and glutinone. glutinol is unique in its specific arrangement of methyl groups and hydroxyl group at the 3β position . This unique structure contributes to its distinct pharmacological properties compared to other similar compounds .
List of Similar Compounds
- Friedelin
- Glutinone
- 3β-hydroxy-D:B-friedoolean-5-ene
- 3β-hydroxyglutin-5-ene
属性
IUPAC Name |
(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3/t21-,22+,23-,24+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSACQSILLSUII-ISSAZSKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CC[C@@H](C5(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202902 | |
| Record name | D:B-Friedoolean-5-en-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545-24-4 | |
| Record name | Glutinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D:B-Friedoolean-5-en-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


